2,6-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
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Description
2,6-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H13F2N3O2S and its molecular weight is 361.37. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Characterization
- Novel pyridine and fused pyridine derivatives have been synthesized, showcasing a methodological approach that could be applicable to the synthesis of 2,6-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide. These compounds have been evaluated for antimicrobial and antioxidant activities, suggesting potential biomedical applications (Flefel et al., 2018).
Antimicrobial and Antioxidant Properties
- Research on newly synthesized thienopyrimidine derivatives revealed pronounced antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents. This suggests that related compounds, including this compound, could be explored for similar biological activities (Bhuiyan et al., 2006).
Structural and Functional Analysis
- The synthesis and analysis of heterocyclic compounds, including pyridazine analogs, provide a foundation for understanding the structural and functional aspects of complex organic molecules. This research highlights the significance of structural characterization in elucidating the properties and potential applications of these compounds (Sallam et al., 2021).
Properties
IUPAC Name |
2,6-difluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S/c18-11-3-1-4-12(19)16(11)17(24)20-8-9-22-15(23)7-6-13(21-22)14-5-2-10-25-14/h1-7,10H,8-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPGAVVWYTZUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.